molecular formula C15H12BrClN2O3 B3739972 Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate

Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate

Cat. No.: B3739972
M. Wt: 383.62 g/mol
InChI Key: WBGBILXHFMYXOL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core with a bromine substituent at the 5-position and a urea-derived functional group at the 2-position. The urea moiety is further substituted with a 4-chloroaniline ring.

Properties

IUPAC Name

methyl 5-bromo-2-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-22-14(20)12-8-9(16)2-7-13(12)19-15(21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBILXHFMYXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the anilino group, play a crucial role in its binding to proteins and enzymes. This binding can inhibit or modulate the activity of these biological molecules, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related molecules from the evidence, focusing on functional groups, substituent effects, and inferred properties.

Structural and Functional Group Analysis

Compound Name (CAS or MDL Number) Core Structure Key Functional Groups/Substituents Potential Implications
Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate Benzoate ester Urea, 5-Bromo, 4-Chloroaniline Enhanced lipophilicity (ester), halogen bonding (Br, Cl), hydrogen bonding (urea)
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (MFCD09953722) Benzimidazole Carboxylic acid, 4-Bromo-2-chloroaniline, Fluorine, Methyl Acidic solubility (carboxylic acid), electronegative effects (F), steric hindrance (methyl)
4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid (CAS 927637-83-0) Benzoic acid Sulfonamide, 5-Bromo, 2-Methoxy Polar interactions (sulfonamide), solubility (methoxy), halogen bonding (Br)

Key Differences and Hypothesized Properties

  • Backbone Variability: The target compound’s benzoate ester backbone contrasts with the benzimidazole () and benzoic acid () cores. The ester group may confer higher membrane permeability compared to the carboxylic acid in and , which could enhance bioavailability in drug design .
  • Functional Group Impact :

    • Urea vs. Sulfonamide/Carboxylic Acid : The urea group in the target compound supports hydrogen bonding, while the sulfonamide in offers stronger acidity and polarity. The carboxylic acid in may limit cell permeability but improve water solubility .
    • Halogen Substituents : All three compounds feature bromine, but its position varies (5-bromo in the target vs. 4-bromo in ). The 4-chloroaniline in the target and ’s 2-chloro substituent could influence binding specificity in halogen-rich environments (e.g., enzyme active sites) .
  • Electronic and Steric Effects: The fluorine atom in ’s benzimidazole may enhance metabolic stability and electron-withdrawing effects, whereas the methoxy group in could donate electrons, altering reactivity .

Data Table: Structural and Functional Comparison

Parameter Target Compound (MFCD09953722) (CAS 927637-83-0)
Molecular Weight (g/mol) Not available ~453.7 (estimated) ~400.3 (estimated)
Solubility Likely moderate (ester) High (carboxylic acid) Moderate (sulfonamide, methoxy)
Key Interactions Halogen bonding, H-bonding π-π stacking, H-bonding Polar interactions, H-bonding
Bioavailability High (lipophilic ester) Low (ionized carboxylic acid) Moderate

Research Findings and Limitations

  • Structural Insights : The target compound’s ester and urea functionalities position it as a candidate for prodrug strategies, where ester hydrolysis could release an active carboxylic acid metabolite .
  • Evidence Gaps: No direct pharmacological or synthetic data for the target compound is provided in the evidence, limiting mechanistic or quantitative comparisons.
  • Therapeutic Potential: Analogs like the benzimidazole in are often explored as kinase inhibitors or antimicrobials, while sulfonamides () are common in diuretics or antibacterials . The target compound’s structure aligns with these therapeutic niches but requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate
Reactant of Route 2
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Methyl 5-bromo-2-{[(4-chloroanilino)carbonyl]amino}benzoate

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